molecular formula C22H13ClFN3 B2921325 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-63-6

1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2921325
CAS No.: 901263-63-6
M. Wt: 373.82
InChI Key: HNXCAMMFAIDIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class, which is recognized in scientific literature for its diverse research applications, particularly in medicinal chemistry . This compound features a 1H-pyrazolo[4,3-c]quinoline core system substituted with a 3-chlorophenyl group at the N1 position, a fluorine atom at the C8 position, and a phenyl ring at the C3 position. The strategic incorporation of fluorine, a common bioisostere, and the chlorophenyl moiety is often employed to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Pyrazolo[4,3-c]quinoline derivatives have been identified as a scaffold of high interest in drug discovery. Research on closely related analogues has demonstrated significant potential in anti-inflammatory investigations, where they function by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response . Furthermore, the pyrazoloquinoline core is a privileged structure in neuropharmacology, with some derivatives exhibiting affinity for adenosine A3 and benzodiazepine receptors, suggesting utility in developing new central nervous system (CNS) agents . The specific substitution pattern on this compound makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) within this promising heterocyclic family. It is suitable for screening in various biochemical assays, mechanism-of-action studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXCAMMFAIDIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C22H13ClFN3C_{22}H_{13}ClFN_3, with a molecular weight of 373.82 g/mol. The structure features a pyrazolo[4,3-c]quinoline core, which is known for its pharmacological potential. The presence of a chlorophenyl group and a fluorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory properties. A study evaluating various derivatives showed that compounds could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation.

Key Findings:

  • Inhibition of NO Production: The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating strong efficacy in reducing NO levels.
  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
CompoundIC50 (µM)Mechanism
This compound0.39Inhibition of iNOS and COX-2
Positive Control (1400W)0.35iNOS inhibitor

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have shown promising results against various cancer cell lines.

Case Study:
In vitro studies on human tumor cell lines such as HeLa and HCT116 revealed that certain derivatives led to significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

  • Cytotoxicity: The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity in normal cells.
  • Selectivity Index: Compounds derived from the pyrazolo[4,3-c]quinoline scaffold showed a high selectivity index, making them attractive candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Modifications at various positions on the phenyl rings can enhance or diminish activity.

SAR Insights:

  • Substituent Effects: Electron-donating groups at specific positions on the phenyl ring have been shown to enhance anti-inflammatory potency.
  • Positioning Matters: Para-substitution generally yields better biological activity compared to ortho or meta substitutions .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 8-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier halogens (e.g., bromine in ), while maintaining electronic effects critical for receptor binding.
  • Amino vs. Aryl Groups: Amino-substituted derivatives (e.g., 2i) exhibit potent anti-inflammatory activity due to hydrogen-bonding interactions, whereas the target’s 3-phenyl group may prioritize lipophilicity for membrane penetration .
  • Sulfonyl and CF3 Groups : ELND006’s sulfonyl and trifluoromethyl groups improve target selectivity and pharmacokinetics, contrasting with the target’s simpler halogen/aryl substitutions .

Physicochemical Properties

  • Electronic Effects : The 8-fluoro substituent likely lowers the HOMO/LUMO gap compared to CF3-substituted analogs (), influencing redox stability and binding kinetics .
  • Solubility : The absence of hydrophilic groups (e.g., –COOH in 2m ) may limit aqueous solubility but enhance blood-brain barrier permeability.

Q & A

Q. What are the key synthetic routes for 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The compound is synthesized via multistep routes starting from 2,4-dichloroquinoline-3-carbonitrile. A three-step sequence involves:

  • Step 1 : Reaction with sodium azide (NaN₃) to form tetrazolo[1,5-a]quinoline intermediates.
  • Step 2 : Reduction with triphenylphosphine (PPh₃) to generate aminoquinoline-3-carbonitriles.
  • Step 3 : Cyclization with hydrazine hydrate to yield the pyrazolo[4,3-c]quinoline core.
    Direct amination is avoided due to competing side reactions, making the phosphazene-mediated pathway superior .

Q. How is structural characterization of this compound and its intermediates performed?

Elemental analysis, ¹H/¹³C NMR , and IR spectroscopy are used to confirm the structure. For example:

  • NMR : Aromatic protons in the 6.8–8.5 ppm range validate quinoline and pyrazole ring systems.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 387.8 for C₂₃H₁₅ClFN₃) confirm molecular weight .

Advanced Research Questions

Q. How can competing side reactions during aminoquinoline synthesis be addressed?

Direct amination of chloroquinoline precursors often leads to byproducts. A three-step phosphazene route (via intermediates like iminophosphorane ) minimizes side reactions. For example:

  • Reaction optimization : Use of NaN₃ at 80°C in DMF ensures regioselective tetrazole formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates like 8a–c with >90% purity .

Q. What biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?

Derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. For instance:

  • Compound 2i : IC₅₀ = 0.8 µM (comparable to 1400 W, a known iNOS inhibitor).
  • QSAR analysis : Electron-withdrawing groups (e.g., 8-fluoro) enhance activity by improving membrane permeability .

Q. What mechanistic insights explain the anti-inflammatory effects?

The compound downregulates iNOS and COX-2 protein expression. Key methods include:

  • Western blotting : Quantifies reduced iNOS/COX-2 levels post-treatment.
  • ELISA : Measures TNF-α and IL-6 suppression in cell supernatants .

Q. How do alternative synthetic strategies (e.g., electrochemical methods) compare to traditional routes?

Electrochemical synthesis using InCl₃ in green solvents (e.g., ethanol/water) offers advantages:

  • Yield : 75–85% vs. 60–70% for thermal methods.
  • Sustainability : Reduced use of harsh reagents like hydrazine hydrate .

Q. How can substituent optimization improve therapeutic potential?

  • Amino group introduction : 3,4-Diamino derivatives (e.g., compound 11 ) enhance solubility and target binding.
  • Fluorine substitution : The 8-fluoro group increases metabolic stability by blocking cytochrome P450 oxidation .

Q. What challenges arise in synthesizing novel derivatives (e.g., tetracyclic systems)?

Diazotization of 3,4-diamino derivatives (e.g., compound 11 ) with NaN₃ generates azido intermediates, which cyclize to form hexaazabenzoindacene (13) . Key challenges:

  • Temperature control : Reactions require −10°C to prevent decomposition.
  • Purification : HPLC with C18 columns resolves polar byproducts .

Q. How can data contradictions in synthetic yields be resolved?

Comparative studies of stepwise vs. one-pot methods reveal:

  • Stepwise routes : Higher purity (>95%) but longer reaction times (48–72 hours).
  • Microwave-assisted synthesis : Reduces time to 6–8 hours but may lower yield by 10–15% .

Q. What role do substituents play in modulating electronic properties?

  • 3-Chlorophenyl : Enhances π-π stacking with hydrophobic enzyme pockets.
  • 8-Fluoro : Withdraws electron density, stabilizing the quinoline ring’s HOMO-LUMO gap (calculated via DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.